nepheliosyne A
Description
Nepheliosyne A is a highly oxygenated polyacetylene carboxylic acid first isolated from the marine sponge Xestospongia sp. . It features a linear C₄₇ carbon skeleton with a unique combination of functional groups: diacetylenic carbinol, α-hydroxyketone, and α-yne carboxylic acid (Figure 1) . Its molecular formula, C₄₇H₇₀O₁₁, was confirmed via HR-MALDI-TOF mass spectrometry (m/z 833.4803 [M + Na]⁺), and its structure was elucidated using NMR spectroscopy (Tables 1–2) . This compound exhibits moderate cytotoxicity against cancer cell lines (e.g., K562 and U266) with IC₅₀ values of ~150–200 μM, while sparing peripheral blood mononuclear cells (PBMCs), indicating selective toxicity .
Properties
CAS No. |
159250-30-3 |
|---|---|
Molecular Formula |
C7H13NO3 |
Synonyms |
nepheliosyne A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Nepheliosyne A belongs to a rare class of marine-derived polyacetylenes with complex oxygenation patterns. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural Comparison of this compound and Analogous Polyacetylenes
Key Findings :
Structural Uniqueness: this compound and B are the only polyacetylenes combining diacetylenic carbinol, α-hydroxyketone, and α-yne carboxylic acid groups . In contrast, Petrosolic acid lacks the extended C₄₇ chain, while Osirisynes and Fulvynes lack α-hydroxyketone moieties . The E/Z geometry of double bonds in this compound (e.g., Δ⁴³,⁴⁴ as E) differs from Haliclonyne’s conjugated systems .
Bioactivity :
- Nepheliosynes A and B show comparable cytotoxicity (Table 2), but Nepheliosyne B is marginally more potent against Kasumi cells (IC₅₀ = 150 μM vs. 200 μM for A) .
- Petrosolic acid and Fulvynes exhibit broader bioactivity, including antiviral and antimicrobial effects, but lower cytotoxicity (IC₅₀ > 250 μM) .
Table 2: Cytotoxic Activity of this compound and B
| Compound | SKM1 (IC₅₀, μM) | U266 (IC₅₀, μM) | Kasumi (IC₅₀, μM) | K562 (IC₅₀, μM) |
|---|---|---|---|---|
| This compound | 250 | 170 | 200 | 200 |
| Nepheliosyne B | >250 | 200 | 150 | 150 |
Data from XTT assays after 48-hour exposure .
Biosynthetic and Chemotaxonomic Insights: Nepheliosynes are proposed to derive from fatty acid precursors via oxidative modifications, a pathway shared with Petrosolic acid and Haliclonyne . These compounds are chemotaxonomic markers for Haplosclerida sponges, as their structural complexity correlates with host phylogeny .
Q & A
Q. What spectroscopic techniques are essential for structural elucidation of nepheliosyne A, and how are they validated?
this compound’s polyacetylenic structure requires a combination of NMR (1D and 2D), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, NMR identifies sp-hybridized carbons in acetylenic bonds, while COSY and HMBC correlations resolve connectivity . Validation involves comparing spectral data with synthetic analogs or previously reported marine polyacetylenes (e.g., petrosolic acid) and ensuring purity via HPLC (>95%) .
Q. How are extraction and isolation methods optimized for this compound from marine sponges?
Standard protocols involve solvent extraction (MeOH/CHCl) followed by chromatographic separation (size exclusion, reversed-phase HPLC). Method optimization includes testing solvent polarity gradients and monitoring fractions with LC-MS. Reproducibility requires documenting sponge taxonomy (e.g., Xestospongia sp.) and collection conditions (depth, season) to account for natural variability .
Q. What computational methods predict the acidity of this compound’s α-ynoic acid group?
Density Functional Theory (DFT) calculates the pKa of the terminal alkyne proton, validated by experimental titration. Key parameters include solvent effects (e.g., DMSO vs. HO) and comparison to model compounds like propiolic acid .
Advanced Research Questions
Q. How can synthetic routes for this compound address challenges in stereochemical control and polyacetylene stability?
Strategies include Sonogashira coupling for alkyne formation and protective group chemistry (e.g., TMS-protected alkynes). Stability is maintained via inert atmospheres (N) and low-temperature storage. Stereochemical challenges (e.g., diacetylenic carbinol) require chiral auxiliaries or asymmetric catalysis .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in cytotoxicity assays (e.g., IC values) may arise from differences in cell lines, assay protocols, or compound purity. Mitigation involves standardizing protocols (e.g., MTT assay conditions), reporting purity thresholds, and cross-validating results with orthogonal assays (e.g., apoptosis markers) .
Q. How can chemotaxonomic studies leverage this compound to clarify evolutionary relationships in marine sponges?
Phylogenetic analysis combined with metabolomic profiling (LC-MS/MS) identifies this compound as a chemotaxonomic marker in Haplosclerida sponges. Statistical tools like PCA cluster chemical profiles with genetic data (e.g., 18S rRNA sequences) to infer evolutionary pathways .
Methodological Best Practices
Q. What statistical approaches are critical for interpreting bioassay data involving this compound?
Use non-linear regression for dose-response curves (e.g., IC calculations) and ANOVA for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance. Outliers are addressed via Grubbs’ test or robust statistical software (e.g., R/Python packages) .
Q. How should researchers present complex spectroscopic data for reproducibility?
Include raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials. Tables should list chemical shifts (δ ppm), coupling constants (Hz), and integration values. Annotate key HMBC/COSY correlations in figures .
Future Research Directions
Q. What gaps exist in understanding the biosynthetic pathway of this compound?
Current hypotheses suggest polyketide synthase (PKS) or fatty acid-derived pathways. Future work requires gene cluster analysis (metagenomics) and isotopic labeling (e.g., -acetate feeding) to trace precursor incorporation .
Q. How can in silico models improve the targeted discovery of this compound analogs?
Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), while QSAR models prioritize synthetic analogs for testing. Validation involves comparing predicted vs. experimental bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
